An In-depth Technical Guide to 2-(2-acetylphenoxy)acetic acid: Chemical Structure and Properties
An In-depth Technical Guide to 2-(2-acetylphenoxy)acetic acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(2-acetylphenoxy)acetic acid. Due to the limited availability of published experimental data for this specific compound, this guide also draws upon established methodologies for structurally related phenoxyacetic acid derivatives to propose experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
2-(2-acetylphenoxy)acetic acid is a carboxylic acid derivative of phenoxyacetic acid. The molecule consists of a phenyl ring substituted with an acetyl group at the ortho position, with an acetic acid moiety linked through an ether bond.
Chemical Structure:
Physicochemical Properties:
A summary of the known and predicted physicochemical properties of 2-(2-acetylphenoxy)acetic acid is presented in Table 1.
Table 1: Physicochemical Properties of 2-(2-acetylphenoxy)acetic acid
| Property | Value | Source |
| IUPAC Name | 2-(2-acetylphenoxy)acetic acid | - |
| CAS Number | 1878-62-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| LogP (octanol/water) | 1.25 | [2] |
| SMILES | CC(=O)c1ccccc1OCC(O)=O | [2] |
| InChIKey | GQZDTCFUDGMSOS-UHFFFAOYSA-N | [2] |
Synthesis
Proposed Synthetic Pathway
The synthesis involves a two-step process:
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Esterification: Reaction of 2'-hydroxyacetophenone with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a weak base to form the corresponding ester intermediate.
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Hydrolysis: Saponification of the ester intermediate using a strong base, followed by acidification to yield the final carboxylic acid product.
A schematic of this proposed synthesis is provided below.
Caption: Proposed two-step synthesis of 2-(2-acetylphenoxy)acetic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(2-acetylphenoxy)acetate
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To a solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2 equivalents).
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To this stirred suspension, add ethyl bromoacetate (1 equivalent) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-(2-acetylphenoxy)acetic acid
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Dissolve the ethyl 2-(2-acetylphenoxy)acetate (1 equivalent) in a mixture of methanol and water.
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Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitored by TLC).
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Remove the methanol under reduced pressure.
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Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid.
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The precipitated solid, 2-(2-acetylphenoxy)acetic acid, is then collected by filtration, washed with cold water, and dried.
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Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-(2-acetylphenoxy)acetic acid are not available in the public domain, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-(2-acetylphenoxy)acetic acid
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | - ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton) - ~6.8-7.8 ppm: Multiplets, 4H (aromatic protons) - ~4.7 ppm: Singlet, 2H (O-CH₂-COOH protons) - ~2.6 ppm: Singlet, 3H (acetyl -CH₃ protons) |
| ¹³C NMR | - ~200 ppm: Carbonyl carbon of the acetyl group - ~170 ppm: Carbonyl carbon of the carboxylic acid - ~155 ppm: Aromatic carbon attached to the ether oxygen - ~120-135 ppm: Aromatic carbons - ~65 ppm: Methylene carbon (O-CH₂-COOH) - ~29 ppm: Methyl carbon of the acetyl group |
| IR (Infrared) | - ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid) - ~1700-1730 cm⁻¹: C=O stretch (carboxylic acid) - ~1680 cm⁻¹: C=O stretch (acetyl ketone) - ~1600, 1480 cm⁻¹: C=C stretches (aromatic ring) - ~1200-1250 cm⁻¹: Asymmetric C-O-C stretch (ether) - ~1050-1100 cm⁻¹: Symmetric C-O-C stretch (ether) |
| Mass Spectrometry | - [M-H]⁻: m/z 193.04 (ESI negative mode) - [M+H]⁺: m/z 195.06 (ESI positive mode) |
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological activity or the mechanism of action of 2-(2-acetylphenoxy)acetic acid. However, the broader class of phenoxyacetic acid derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and herbicidal properties.[4] For instance, some derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors.[3][5]
Should 2-(2-acetylphenoxy)acetic acid demonstrate biological activity, a general workflow for investigating its mechanism of action is proposed below.
Caption: A generalized workflow for the biological evaluation of 2-(2-acetylphenoxy)acetic acid.
Conclusion
2-(2-acetylphenoxy)acetic acid is a compound with a well-defined chemical structure for which detailed experimental and biological data are currently lacking in the public domain. This technical guide has provided a summary of its known properties and a proposed, robust methodology for its synthesis and characterization based on established chemical principles for related molecules. The potential for biological activity within the broader class of phenoxyacetic acids suggests that 2-(2-acetylphenoxy)acetic acid may be a candidate for future investigation in drug discovery and development. Further experimental work is required to fully elucidate its physicochemical properties, biological activity, and potential mechanisms of action.
